Enhanced Acidity (Lower pKa) Relative to Unsubstituted and Para-Fluoro Analogs
The ortho-fluorine substituent in 5-(2-fluorophenyl)-1H-tetrazole exerts an electron-withdrawing inductive effect that measurably increases the acidity of the tetrazole N–H proton compared to analogs lacking this ortho substitution. The predicted acid dissociation constant (pKa) for the target compound is 4.01, which is lower than that of 5-phenyl-1H-tetrazole (pKa = 4.50) [1] and 5-(4-fluorophenyl)-1H-tetrazole (pKa = 4.14) . This lower pKa means that at physiological pH (7.4), a significantly higher fraction of the compound exists in its deprotonated (anionic) form, enhancing its capacity to engage in ionic interactions with protein targets and improving aqueous solubility.
| Evidence Dimension | Acid Dissociation Constant (pKa, predicted) |
|---|---|
| Target Compound Data | 4.01 |
| Comparator Or Baseline | 5-Phenyl-1H-tetrazole (pKa 4.50); 5-(4-Fluorophenyl)-1H-tetrazole (pKa 4.14) |
| Quantified Difference | ΔpKa = -0.49 (vs. phenyl); ΔpKa = -0.13 (vs. para-fluoro) |
| Conditions | Calculated/predicted values; software not specified in source databases. |
Why This Matters
A lower pKa ensures a higher proportion of the biologically active anionic form at physiological pH, directly impacting target binding affinity, solubility, and permeability for bioisosteric replacement strategies.
- [1] Chembase. 5-(2-fluorophenyl)-1H-1,2,3,4-tetrazole - Acid pKa 4.0119123. Database Entry. Accessed 2026. View Source
